7-Fluoro-6-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKCANGVQTPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612151 | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159983-16-0 | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluoro 6 Methylisoquinoline and Its Derivatives
Classical and Contemporary Isoquinoline (B145761) Ring Assembly Techniques
These methods form the bedrock of isoquinoline synthesis, relying on the formation of the heterocyclic ring from acyclic precursors.
The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. nrochemistry.comjk-sci.com This reaction proceeds via an intramolecular electrophilic aromatic substitution, facilitated by a dehydrating agent in acidic conditions. nrochemistry.comwikipedia.org
To synthesize 7-fluoro-6-methylisoquinoline, the key starting material would be N-[2-(3-fluoro-4-methylphenyl)ethyl]formamide . The cyclization is directed by the electron-donating nature of the alkyl chain, and the substitution pattern on the resulting isoquinoline is determined by the precursor's aromatic substitution. The reaction is most effective when electron-donating groups are present on the benzene (B151609) ring. nrochemistry.comjk-sci.com The cyclization would occur para to the methyl group and ortho to the fluoro group, leading to the desired 7-fluoro-6-methyl-3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C) or treatment with oxidizing agents, yields the final aromatic product.
Common dehydrating agents and conditions are summarized below. nrochemistry.comwikipedia.orgorganic-chemistry.org
| Dehydrating Agent | Typical Solvent | Temperature (°C) | Notes |
| Phosphorus oxychloride (POCl₃) | Acetonitrile or Toluene | Reflux | Widely used and effective. |
| Phosphorus pentoxide (P₂O₅) | Toluene or Xylene | Reflux | Often used for less reactive substrates. jk-sci.com |
| Polyphosphoric acid (PPA) | None (acts as solvent) | 100-150 | Strong dehydrating and acidic medium. |
| Triflic anhydride (B1165640) (Tf₂O) | Dichloromethane (DCM) | 0 to RT | Used for sensitive substrates under milder conditions. |
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comwikipedia.org This Schiff base is formed from the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com
For the synthesis of this compound, the required precursors would be 3-fluoro-4-methylbenzaldehyde and 2,2-diethoxyethylamine . These would first be condensed to form the corresponding benzalaminoacetal. The subsequent cyclization step is promoted by a strong acid, leading to the formation of the isoquinoline ring system. chemistry-reaction.comorganicreactions.org This method is particularly valuable as it allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other methods. organicreactions.org
| Acid Catalyst | Typical Conditions | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Neat or in a co-solvent, heating | thermofisher.com |
| Trifluoroacetic anhydride (TFAA) | Can be used as a Lewis acid promoter | wikipedia.org |
| Lanthanide triflates | Milder Lewis acid conditions | wikipedia.org |
The Bobbitt reaction is a modification of the Pomeranz–Fritsch synthesis that produces 1,2,3,4-tetrahydroisoquinolines. wikipedia.org It involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization occurs. thermofisher.com The resulting tetrahydroisoquinoline can then be aromatized to the desired isoquinoline.
The synthesis of this compound via this route would begin, similarly to the Pomeranz-Fritsch reaction, with 3-fluoro-4-methylbenzaldehyde and 2,2-diethoxyethylamine . After condensation to the Schiff base, the C=N double bond is hydrogenated. The subsequent acid-catalyzed cyclization yields 7-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline. A final oxidation step is required to introduce the aromaticity. This multi-step process offers an alternative pathway, particularly useful in the synthesis of certain alkaloids and related structures. wikipedia.org
Direct Fluorination Approaches to Isoquinoline Scaffolds
Direct C-H fluorination represents a modern and atom-economical approach to synthesizing fluorinated heterocycles. This strategy avoids the often lengthy synthesis of fluorinated precursors by introducing the fluorine atom at a late stage onto a pre-formed isoquinoline scaffold.
Applying this to the target molecule would involve the selective fluorination of 6-methylisoquinoline (B1300163) at the C7 position. Such transformations are challenging due to the need for high regioselectivity. Methodologies often rely on transition metal catalysis (e.g., palladium) to direct the fluorination to a specific C-H bond. rsc.org While direct C-H fluorination of isoquinolines is an area of active research, achieving the specific 7-fluoro substitution on a 6-methylisoquinoline core would require overcoming the challenge of directing the fluorinating agent to the desired position over other potentially reactive sites on the heterocyclic ring. Reagents like triethylamine (B128534) trihydrofluoride in combination with a strong acid can be used for hydrofluorination of certain substrates, though this is typically for alkenes. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Strategies
Transition metal catalysis has revolutionized the synthesis of complex molecules, and isoquinolines are no exception. These methods often offer high efficiency, broad substrate scope, and mild reaction conditions.
Rhodium(III)-catalyzed C-H activation and subsequent annulation with unsaturated partners like alkynes is a powerful, modern strategy for constructing substituted isoquinoline scaffolds. acs.orgresearchgate.net This approach typically involves a directing group on the aromatic starting material to guide the metal catalyst to a specific C-H bond for activation. nih.gov
To construct this compound, one could envision a reaction between an appropriately substituted benzaldimine and an alkyne. For instance, a benzaldimine derived from 3-fluoro-4-methylbenzaldehyde could serve as the arene component. The rhodium catalyst would direct C-H activation at the ortho-position to the directing imine group. Subsequent annulation with a simple alkyne, such as acetylene (B1199291) or a surrogate, would form the heterocyclic ring. organic-chemistry.orgrsc.org This method is highly valued for its efficiency and ability to build complex isoquinolines in a single step from readily available materials. nih.govnih.gov
| Component | Example | Purpose |
| Arene Precursor | Benzimidate or Benzaldimine from 3-fluoro-4-methylbenzaldehyde | Contains the benzene ring and a directing group for C-H activation. |
| Alkyne Partner | Acetylene, Propyne, or other internal alkynes | Provides the C3 and C4 atoms of the isoquinoline ring. organic-chemistry.org |
| Catalyst | [RhCp*Cl₂]₂ | The active Rh(III) catalyst for C-H activation. |
| Oxidant/Additive | Cu(OAc)₂ or AgSbF₆ | Often required to facilitate the catalytic cycle. |
| Solvent | Dichloroethane (DCE) or Trifluoroethanol (TFE) | Common solvents for Rh-catalyzed reactions. organic-chemistry.org |
Rhodium(III)-Catalyzed C-H Activation/Cyclization Reactions
Coupling/Cyclization Cascade Reactions of Arylimidates and Diazo Compounds
Rhodium(III)-catalyzed cascade reactions offer an efficient, oxidant-free pathway to isoquinolines and isoquinolin-3-ols from arylimidates and diazo compounds. nih.govacs.org This methodology proceeds through an initial intermolecular C-C bond formation followed by an intramolecular C-N bond formation. nih.gov Mechanistic studies have indicated a two-step process where the initial Rh(III)-catalyzed coupling and cyclization occur rapidly, followed by a slower dehydration step to yield the final isoquinoline product. acs.orgresearchgate.net The reaction demonstrates a broad substrate scope and provides a direct route to the isoquinoline core. researchgate.net
Table 1: Rh(III)-Catalyzed Synthesis of Isoquinolines from Arylimidates and Diazo Compounds Representative examples illustrating the scope of the reaction.
| Arylimidate Substituent (R1) | Diazo Compound Substituent (R2) | Product | Yield (%) |
| H | CO2Et | 1-Ethoxycarbonylisoquinoline | 92 |
| 4-Me | CO2Et | 1-Ethoxycarbonyl-6-methylisoquinoline | 85 |
| 4-F | CO2Et | 1-Ethoxycarbonyl-6-fluoroisoquinoline | 88 |
| 4-Cl | Ph | 1-Phenyl-6-chloroisoquinoline | 76 |
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic structures, including isoquinolines. Various palladium-catalyzed strategies have been developed, featuring high efficiency and functional group tolerance. nih.govmdpi.com One prominent method involves the Pd(II)-catalyzed cyclization of oximes with partners like vinyl azides, where the oxime can act as both a directing group and an internal oxidant. nih.gov This approach provides a useful protocol for synthesizing diverse isoquinolines under mild conditions. nih.gov
Another innovative approach is the one-pot, palladium(II)-catalyzed tandem C–H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) to produce 3-methylisoquinolines. acs.org This sequential process involves C-H allylation, intermolecular amination, and subsequent aromatization to furnish the final product in moderate to good yields. acs.org Furthermore, palladium catalysts have been instrumental in cascade reactions initiated by C(sp³)–H functionalization, demonstrating the versatility of palladium in constructing heterocyclic skeletons from readily available precursors. mdpi.com
Table 2: Palladium-Catalyzed Synthesis of Substituted Isoquinolines Selected examples of palladium-catalyzed cyclization reactions.
| Starting Material | Reaction Partner | Catalyst System | Product | Yield (%) | Reference |
| Aromatic Oxime | Vinyl Azide | Pd(OAc)2 | Substituted Isoquinoline | 85 | nih.gov |
| Benzylamine | Allyl Acetate | Pd(OAc)2 | 3-Methylisoquinoline | 78 | acs.org |
| o-Iodobenzaldehyde t-butylimine | Phenylacetylene | PdCl2(PPh3)2/CuI | 3-Phenylisoquinoline (B1583570) | 85 | acs.org |
Copper-Catalyzed Cyclizations and Coupling Reactions
Copper-catalyzed reactions have emerged as an economical and low-toxicity alternative to precious metal catalysis for the synthesis of nitrogen heterocycles. researchgate.net A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents or ligands, offering high atom economy. nih.gov
Additionally, copper catalysis is effective in the cyclization of iminoalkynes, which can be formed in a preceding palladium-catalyzed coupling step. acs.orgacs.org This sequential Pd/Cu-catalyzed process allows for the one-pot synthesis of monosubstituted isoquinolines from terminal acetylenes and the tert-butylimines of o-iodobenzaldehydes in good to excellent yields. acs.orgorganic-chemistry.org
Table 3: Copper-Catalyzed Synthesis of Isoquinolines Examples of copper-catalyzed cyclization methodologies.
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| (E)-2-alkynylaryl oxime | CuI | Water, 80 °C | Substituted Isoquinoline | 92 | nih.gov |
| Iminoalkyne | CuI | DMF, 80 °C | 3-Substituted Isoquinoline | 95 | acs.org |
| o-Alkynylbenzonitrile & 2-Iodoaniline | Cu(OAc)2 | KOtBu, DMF | Benzo researchgate.netorganic-chemistry.orgimidazo[2,1-a]isoquinoline | 85 | researchgate.net |
Silver-Catalyzed Annulation and Cyclization Protocols
Silver catalysts provide a unique reactivity profile for the synthesis of isoquinoline derivatives under mild conditions. A notable application is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgnih.gov This reaction proceeds efficiently to form substituted isoquinolines in good yields and tolerates a variety of functional groups. organic-chemistry.orgnih.gov The proposed mechanism involves silver coordination with the alkyne, facilitating a regioselective intramolecular attack. organic-chemistry.org
Another silver-catalyzed approach involves the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate, which proceeds smoothly in air at ambient temperatures. organic-chemistry.org Silver catalysis has also been employed in domino hydroarylation/cycloisomerization reactions and in the synthesis of isoquinolones via oxazole (B20620) ring-opening, highlighting its versatility in constructing the isoquinoline core. mdpi.comnih.gov
Table 4: Silver-Catalyzed Synthesis of Isoquinoline Derivatives Illustrative examples of silver-catalyzed cyclization reactions.
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Alkynyl benzyl azide | AgSbF6 | DCE, 80 °C | Substituted Isoquinoline | 85 | organic-chemistry.org |
| 2-Alkynylbenzaldehyde & 2-isocyanoacetate | Ag2O | Toluene, RT | Isoquinoline derivative | 90 | organic-chemistry.org |
| Substituted Oxazole | AgOAc | Dioxane/H2O, 100 °C | Isoquinolone derivative | 91 | nih.gov |
Cycloaddition and Annulation Reactions
Cycloaddition and annulation strategies represent powerful, often metal-free, methods for the rapid assembly of the isoquinoline ring system from acyclic precursors.
Ynamide-Nitrile and Nitrile-Nitrile Cycloadditions
Metal-free formal [4+2] cycloaddition reactions between ynamides and nitriles provide a highly selective and efficient route to isoquinolines. researchgate.net These reactions are typically mediated by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which activates the ynamide towards nucleophilic attack by the nitrile. researchgate.netrsc.org The method is characterized by its operational simplicity, short reaction times, and good tolerance for a range of functional groups on both the ynamide and nitrile components, yielding highly substituted isoquinolines. rsc.org
Table 5: Ynamide-Nitrile Cycloaddition for Isoquinoline Synthesis Representative examples of acid-mediated [4+2] cycloadditions.
| Ynamide Substituent | Nitrile Substituent | Conditions | Product | Yield (%) | Reference |
| N-Phenyl-N-(phenylethynyl)tosylamide | Benzonitrile | TfOH, DCE, 0 °C to RT | 1,3-Diphenyl-4-(tosylamino)isoquinoline | 93 | researchgate.net |
| N-Methyl-N-(phenylethynyl)mesylamide | Acetonitrile | TfOH, DCE, 0 °C to RT | 3-Methyl-1-phenyl-4-(methylsulfonylamino)isoquinoline | 85 | rsc.org |
| N-Benzyl-N-((trimethylsilyl)ethynyl)amide | 4-Chlorobenzonitrile | TfOH, DCE, 0 °C to RT | 1-((Trimethylsilyl)methyl)-3-(4-chlorophenyl)isoquinoline derivative | 78 | rsc.org |
Aryne Annulation Strategies
Aryne annulation offers a distinct and powerful method for constructing the isoquinoline skeleton. In this approach, highly reactive aryne intermediates, typically generated in situ from silyl (B83357) aryl triflates, undergo a formal [4+2] cycloaddition with N-acyl enamides. organic-chemistry.org This reaction is followed by a dehydrative aromatization step to yield the isoquinoline product. organic-chemistry.org The strategy is notable for being metal-free and tolerating a wide range of substituents on both the aryne precursor and the enamide, allowing for the synthesis of diverse and regioselectively functionalized isoquinolines in good to excellent yields. organic-chemistry.orgnih.gov This methodology has been successfully applied to the concise total synthesis of natural products like papaverine. organic-chemistry.org
Table 6: Isoquinoline Synthesis via Aryne Annulation Selected examples of the [4+2] cycloaddition of arynes with N-acyl enamides.
| N-Acyl Enamide | Aryne Precursor | Conditions | Product | Yield (%) | Reference |
| Methyl 2-acetamidoacrylate | 2-(Trimethylsilyl)phenyl triflate | CsF, MeCN, 0 °C to RT | Methyl 1-acetamidoisoquinoline-3-carboxylate | 87 | organic-chemistry.org |
| N-Acetyl dehydroalanine (B155165) ethyl ester | 2-(Trimethylsilyl)phenyl triflate | TBAT, THF | Ethyl 1-amino-3-methylisoquinoline-4-carboxylate | 80 | organic-chemistry.org |
| N-Acyl enamine derived from L-proline | 3-Methoxy-2-(trimethylsilyl)phenyl triflate | CsF, MeCN | Tricyclic isoquinoline derivative | 75 | caltech.edu |
Decarboxylative/Dehydrofluorinative [3+2] Cycloaddition Aromatization
A sophisticated approach to constructing fluorinated isoquinoline-containing systems involves a cascade reaction that culminates in a formal [3+2] cycloaddition followed by aromatization. This methodology has been effectively utilized in the synthesis of highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines. acs.org The process is initiated by the reaction of isoquinolinium N-ylides with difluoroenoxysilanes. acs.org
The proposed reaction mechanism proceeds through several key steps. Initially, a Mukaiyama–Mannich-type reaction occurs between the isoquinolinium N-ylide and the difluoroenoxysilane, which is followed by an intramolecular aldol (B89426) reaction. acs.org This sequence forms a transient intermediate that then undergoes lactonization. acs.org The final, crucial step is a decarboxylative/dehydrofluorinative aromatization of the lactone intermediate to yield the stable, fluorinated pyrrolo[2,1-a]isoquinoline (B1256269) product. acs.org This method provides a direct pathway to complex fluorinated heterocyclic systems under mild conditions and has been demonstrated to be scalable. acs.org
Advanced Functionalization and Derivatization Techniques
Chitosan-Catalyzed Green Synthetic Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Chitosan (B1678972), a biocompatible and biodegradable polymer derived from chitin, has emerged as a promising renewable and recoverable biocatalyst. While the direct application of chitosan as a catalyst for the synthesis of this compound has not been extensively reported, its utility in the synthesis of related nitrogen-containing heterocycles, such as quinolines, highlights its potential. For instance, chitosan-sulfonic acid (chitosan-SO3H) has been effectively employed as a solid acid catalyst in the synthesis of quinoline (B57606) derivatives.
The catalytic activity of chitosan-based materials often stems from the presence of amino and hydroxyl groups, which can act as basic or acidic sites, or can be functionalized to introduce specific catalytic moieties. The application of such green catalysts to classical isoquinoline syntheses, like the Pictet-Spengler or Bischler-Napieralski reactions, represents a fertile area for future research, aiming to develop more sustainable synthetic routes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. This technology has been successfully applied to the synthesis of isoquinoline and its derivatives. rsc.org Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often benefit significantly from microwave irradiation, which can reduce reaction times from hours to minutes. organic-chemistry.org
For example, a one-pot, microwave-assisted method for synthesizing 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.org This reaction proceeds using potassium fluoride (B91410) and involves a cascade of transformations including triazole ring-opening, elimination of dinitrogen, a 1,3-fluorine shift, and subsequent cyclization. rsc.org The use of microwave heating in this multi-step sequence demonstrates its efficacy in promoting complex chemical transformations in a controlled and efficient manner. rsc.org
| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Bischler-Napieralski | Various | Toluene or neat | 140 | 30 min | Improved |
| Pictet-Spengler | Various | Toluene or neat | 140 | 30 min | Improved |
| 1-Fluoroalkyl-3-fluoroisoquinoline Synthesis | Potassium Fluoride | N/A | N/A | N/A | Good |
Table 1: Comparison of Microwave-Assisted Isoquinoline Synthesis Conditions. Data compiled from various sources. rsc.orgorganic-chemistry.org
One-Pot Multistep Synthesis from Heterocyclic Precursors
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of complex isoquinolines from simpler heterocyclic precursors is an area where one-pot methodologies have been particularly impactful.
A notable example is the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, which can be performed as a one-pot, microwave-assisted process. rsc.org This transformation is proposed to proceed through N-fluoroalkylated ketenimine and difluoroazadiene intermediates. rsc.org The ability to construct the fluorinated isoquinoline ring system in a single operation from a triazole precursor underscores the power of this approach for generating structural diversity. rsc.org
Phosphite-Mediated Molecular Editing and Rearrangements
Advanced functionalization of the isoquinoline core can be achieved through molecular editing techniques that allow for the selective introduction of substituents at positions that are not readily accessible through classical methods. Phosphite-mediated photochemical rearrangements represent a novel strategy for the C-H functionalization of isoquinolines. nih.gov
This methodology involves the N-alkylation of the isoquinoline, followed by a phosphite-mediated photochemical rsc.orgorganic-chemistry.org N-to-C rearrangement of the alkyl group. nih.gov This process leads to the formation of meta-C-H (C4) alkylated isoquinolines. nih.gov The reaction is believed to proceed through an unprecedented C-N bond cleavage from the singlet excited state of an enamine-type intermediate. nih.gov This tunable protocol allows for sequential C-H difunctionalization, providing access to ortho, meta-dialkylated isoquinolines with high regioselectivity. nih.gov This technique offers a sophisticated tool for the late-stage functionalization of the isoquinoline scaffold.
Stereocontrolled Synthesis of Fluorine-Containing Azaheterocycles
The introduction of fluorine into azaheterocycles can have a profound impact on their conformational properties and biological activity. The stereocontrolled synthesis of these molecules is therefore of significant interest. While the direct stereocontrolled synthesis of this compound is a complex challenge, methodologies developed for related fluorinated heterocycles provide valuable insights.
For instance, the stereocontrolled synthesis of fluorinated isochromans has been achieved through iodine(I)/iodine(III) catalysis. nih.gov This approach involves the fluorocyclization of 2-vinyl benzaldehydes, generating the fluorinated heterocyclic core with high levels of diastereoselectivity and enantioselectivity. nih.gov The principles of using chiral catalysts to control the stereochemical outcome of cyclization reactions involving fluorine incorporation are broadly applicable. Such strategies could potentially be adapted to the synthesis of chiral fluorinated tetrahydroisoquinoline precursors, which could then be aromatized to the corresponding isoquinolines. The development of stereoselective methods for the synthesis of molecules like this compound remains an active area of research, driven by the demand for enantiomerically pure, fluorinated drug candidates.
Asymmetric Hydrogenation of Isoquinolines
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral tetrahydroisoquinolines (THIQs), which are prevalent structural motifs in many natural products and pharmaceuticals. nih.govrsc.org This method involves the reduction of the C=N bond of the isoquinoline ring using molecular hydrogen in the presence of a chiral metal catalyst, leading to the formation of a stereogenic center. The success of this transformation heavily relies on the choice of catalyst, ligands, and reaction conditions to achieve high enantioselectivity and yield. rsc.orgdicp.ac.cn
While the direct asymmetric hydrogenation of this compound has not been extensively reported, the principles and catalysts developed for other substituted isoquinolines provide a strong foundation for its potential synthesis. Various transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have been successfully employed for the asymmetric hydrogenation of a wide range of isoquinoline derivatives. nih.govrsc.orgbohrium.com
Rhodium-Catalyzed Asymmetric Hydrogenation:
Rhodium complexes, particularly in combination with chiral phosphine (B1218219) ligands, have demonstrated high efficiency in the asymmetric hydrogenation of isoquinolines. rsc.orgsemanticscholar.org The activation of the isoquinoline substrate, often by the formation of an isoquinolinium salt through the use of a strong Brønsted acid like HCl, is crucial for achieving high reactivity and enantioselectivity. rsc.orgsemanticscholar.org This activation enhances the electrophilicity of the C=N bond, facilitating hydride transfer from the catalyst.
A notable example involves the use of a Rh-thiourea chiral phosphine complex, which has been shown to effectively catalyze the asymmetric hydrogenation of various substituted isoquinolines with excellent conversions and enantiomeric excesses (ee). rsc.orgsemanticscholar.org The proposed mechanism suggests an anion binding interaction between the catalyst and the substrate, which contributes to the high stereocontrol. rsc.org
| Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 3-Methylisoquinoline HCl | [Rh(COD)Cl]₂ / (S, R)-L1 | DCM/iPrOH (2:1) | 40 | 25 | >99 | 99 |
| 1-Methylisoquinoline (B155361) HCl | [Rh(COD)Cl]₂ / (S, R)-L1 | DCM/iPrOH (2:1) | 40 | 25 | >99 | 95 |
| 3-Phenylisoquinoline HCl | [Rh(COD)Cl]₂ / (S, R)-L1 | DCM/iPrOH (2:1) | 40 | 25 | >99 | 76 |
Iridium-Catalyzed Asymmetric Hydrogenation:
Iridium catalysts are also highly effective for the asymmetric hydrogenation of isoquinolines, often requiring activation of the substrate. dicp.ac.cndicp.ac.cn One strategy involves the use of chloroformates to activate the isoquinoline nitrogen, making the heterocyclic ring more susceptible to hydrogenation. dicp.ac.cn This method has been successfully applied to a range of 1-substituted isoquinolines, affording the corresponding tetrahydroisoquinolines with good yields and enantioselectivities. dicp.ac.cn
More recent developments have focused on the use of isoquinolinium salts, which can be generated by reacting the isoquinoline with an alkyl halide. dicp.ac.cn These salts exhibit enhanced reactivity towards hydrogenation. Iridium complexes with chiral ligands such as xyliphos have been shown to be particularly effective for the hydrogenation of 1,3-disubstituted isoquinolines. nih.gov
| Substrate | Activating Agent | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1-Methylisoquinoline | Benzyl chloroformate | [{Ir(COD)Cl}₂] / (S)-Segphos | THF | 50 | rt | 95 | 85 |
| 1-Phenylisoquinoline | Benzyl chloroformate | [{Ir(COD)Cl}₂] / (S)-Segphos | THF | 50 | rt | 52 | 83 |
| (1-(hydroxymethyl)-3-methylisoquinoline) | - | [Ir(cod)Cl]₂ / (R)-xyliphos | Toluene | 50 | 50 | 95 | 94 |
Ruthenium-Catalyzed Asymmetric Hydrogenation:
Ruthenium catalysts, particularly chiral cationic ruthenium diamine complexes, have also been investigated for the asymmetric hydrogenation of isoquinolines. bohrium.com These catalysts can effectively reduce a variety of substituted isoquinolines to chiral tetrahydroisoquinolines with high enantioselectivity. bohrium.com The counteranion of the ruthenium complex has been found to play a critical role in achieving high levels of stereocontrol. bohrium.com
For the synthesis of chiral derivatives of this compound, these established catalytic systems offer a promising starting point. The electronic effects of the fluoro and methyl groups on the isoquinoline ring would likely influence the reactivity and the interaction with the chiral catalyst, potentially requiring optimization of the reaction conditions to achieve high yields and enantioselectivities.
Oxidative Ring Opening and Reductive Amination Sequences
A conceptually different approach to the isoquinoline core involves the construction of the heterocyclic ring from an acyclic precursor. One such strategy is the oxidative ring opening of a suitable carbocyclic precursor, followed by a reductive amination sequence to form the nitrogen-containing ring. This methodology is particularly useful for accessing substituted isoquinolines that may be challenging to prepare through traditional cyclization methods.
A classic example of this approach is the synthesis of isoquinoline from indene (B144670). pharmaguideline.com This process begins with the ozonolysis of indene, which cleaves the double bond to form homophthalaldehyde. pharmaguideline.com This dialdehyde (B1249045) intermediate can then be cyclized in the presence of an amine source, such as ammonia (B1221849) or a primary amine, through a double reductive amination to afford a tetrahydroisoquinoline, which can be subsequently aromatized to the isoquinoline.
The key steps in this sequence are:
Oxidative Ring Opening: The cleavage of a carbon-carbon double bond in a cyclic precursor to generate a difunctional acyclic compound, typically a dialdehyde or a diketone. Ozonolysis is a common method for this transformation.
Reductive Amination: The reaction of the resulting carbonyl groups with an amine to form imines, which are then reduced in situ to the corresponding amines. masterorganicchemistry.comcommonorganicchemistry.com This process can be performed in a single pot using a suitable reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com
To apply this methodology to the synthesis of this compound, a correspondingly substituted indene precursor, namely 6-fluoro-5-methylindene, would be required. The synthetic sequence would proceed as follows:
Oxidative cleavage of 6-fluoro-5-methylindene would yield 3-fluoro-4-methyl-1,2-benzenediacetaldehyde.
Reductive amination of this dialdehyde with ammonia would lead to the formation of 7-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline.
Aromatization of the resulting tetrahydroisoquinoline, for example, through oxidation with palladium on carbon (Pd/C), would furnish the desired this compound.
This strategy offers a flexible route to substituted isoquinolines, as the substitution pattern on the final product is determined by the substituents on the starting indene.
| Step | Reaction | Typical Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Oxidative Ring Opening | O₃, then a reductive workup (e.g., Zn/H₂O or Me₂S) | Dialdehyde |
| 2 | Reductive Amination | NH₃ or R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Tetrahydroisoquinoline |
| 3 | Aromatization | Pd/C, heat | Isoquinoline |
This synthetic approach highlights the versatility of modern organic chemistry in constructing complex heterocyclic scaffolds from readily available starting materials.
Reactivity and Transformational Chemistry of 7 Fluoro 6 Methylisoquinoline
Oxidation Reactions
Oxidation of the nitrogen atom in the isoquinoline (B145761) ring is a fundamental transformation that leads to the corresponding N-oxide. This modification alters the electronic and steric profile of the molecule, often impacting its biological interactions and solubility.
The biotransformation of aromatic N-heterocyclic compounds is a critical aspect of their pharmacology and toxicology. While specific studies on 7-Fluoro-6-methylisoquinoline are not detailed in the reviewed literature, the enzymatic oxidation of the core isoquinoline structure is well-documented. Whole cells of microorganisms, such as Verticillium sp., have been shown to effectively catalyze the N-oxidation of isoquinoline and its derivatives, like 1-methylisoquinoline (B155361), to their respective N-oxides. researchgate.netnih.gov These biocatalytic systems can achieve high conversion yields under mild conditions. nih.gov For instance, Verticillium sp. GF39 has been identified as a potent N-oxide producer, capable of converting 1-methylisoquinoline with 100% molar yield. nih.gov This suggests that this compound would likely be a substrate for similar enzymatic systems, yielding this compound N-oxide. In some biological systems, this enzymatic oxidation can serve as a detoxification pathway for tertiary amines. nih.gov
In addition to microbial enzymes, chemical reagents are widely used for N-oxidation. Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are common oxidants for converting aromatic amines and N-heterocycles to their N-oxides. nih.gov The oxidation of 6-methylisoquinoline (B1300163) to 6-methylisoquinoline 2-oxide using mCPBA has been explicitly reported. acs.org Similarly, other substituted isoquinolines have been successfully oxidized using mCPBA to furnish the corresponding N-oxide. google.com Hydrogen peroxide, often in the presence of a catalyst or as part of a system like H₂O₂-CO₂, is another effective reagent for these transformations. nih.gov
Nucleophilic and Electrophilic Substitution Patterns
The reactivity of the this compound ring towards substitution is governed by the inherent electronic properties of the isoquinoline nucleus and the directing effects of the fluoro and methyl substituents. The isoquinoline system consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. thieme-connect.de
The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C1 and C3 positions. Conversely, the benzene ring (positions C5, C6, C7, and C8) is more susceptible to electrophilic aromatic substitution. In this compound, the C6-methyl group is an ortho, para-directing activator, while the C7-fluoro group is an ortho, para-directing deactivator due to its inductive electron-withdrawing and mesomeric electron-donating effects.
Nucleophilic aromatic substitution (SNAr) can also occur, where the fluorine atom at the C7 position acts as a leaving group, facilitated by the electron-withdrawing nature of the fused pyridine ring. smolecule.com The synthesis of fluorinated isoquinolines can be achieved via nucleophilic attack by a deprotonated isoquinoline ring on an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). google.com This demonstrates the ability of the isoquinoline ring to act as a nucleophile under strongly basic conditions (e.g., using LDA), with substitution patterns dictated by the site of deprotonation. google.com
Coupling and Cross-Coupling Reactions at Diverse Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate precursor on the isoquinoline core.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. yonedalabs.comrsc.org This reaction is widely applied in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups. researchgate.net For this compound, a halogenated derivative (e.g., at the C1, C4, or C8 position) would serve as the electrophilic partner, reacting with a variety of aryl or vinyl boronic acids or esters. kyushu-u.ac.jp The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. rsc.org
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst/Ligand | Base | Solvent | Product |
|---|
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups onto the isoquinoline scaffold. wikipedia.org The reaction is typically catalyzed by palladium complexes and requires a base. mdpi.com Reductive versions of the Heck reaction have also been developed to synthesize saturated products. nih.gov
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. lucp.net This reaction is a cornerstone for synthesizing alkynyl-substituted aromatics and heterocycles. researchgate.net It is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org Notably, palladium-catalyzed Sonogashira couplings have been shown to be highly efficient for fluoroarenes, suggesting that halogenated this compound would be an excellent substrate for introducing alkynyl functionalities. organic-chemistry.org
Table 2: Representative Heck and Sonogashira Reactions
| Reaction Type | Reactant 1 (Electrophile) | Reactant 2 (Coupling Partner) | Catalyst System | Base | Product |
|---|---|---|---|---|---|
| Heck | 4-Iodo-7-fluoro-6-methylisoquinoline | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 7-Fluoro-6-methyl-4-styrylisoquinoline |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide or triflate with a primary or secondary amine. alfa-chemistry.comorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. researchgate.net To functionalize this compound, a halo-derivative would be coupled with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. sigmaaldrich.com The reaction conditions, particularly the choice of base, can be critical, especially when dealing with fluorinated substrates which may require the use of weaker bases to avoid side reactions. nih.gov
Table 3: Representative Buchwald-Hartwig Amination Reaction
| Reactant 1 (Electrophile) | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product |
|---|
Reactions Involving the Methyl Group
The methyl group at the 6-position of this compound, while not as activated as a methyl group at the 1- or 3-position, can still participate in a range of chemical reactions. The acidity of the protons on the methyl group is a key factor in its reactivity, enabling condensation reactions and serving as a handle for the construction of more complex molecular architectures.
Condensation Reactions
The methyl group of isoquinolines can undergo condensation reactions with various electrophiles, particularly aldehydes, to form new carbon-carbon bonds. This reactivity is analogous to that observed in other methyl-substituted aromatic heterocycles. In the case of this compound, the methyl group can react with aromatic aldehydes, such as benzaldehyde (B42025), typically in the presence of a catalyst like zinc chloride, to yield stilbene-type derivatives. thieme-connect.de
The reaction proceeds through the deprotonation of the methyl group to form a carbanionic intermediate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the styrylisoquinoline. The presence of the electron-withdrawing fluorine atom at the 7-position may have a modest influence on the acidity of the 6-methyl group, potentially affecting reaction rates compared to unsubstituted methylisoquinolines.
A representative, though general, condensation reaction is the formation of a styrylisoquinoline from a methylisoquinoline and benzaldehyde. thieme-connect.de
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzaldehyde | 7-Fluoro-6-styrylisoquinoline |
This table represents a potential reaction based on the general reactivity of methylisoquinolines.
Formation of Fused Heterocyclic Rings
The reactivity of the methyl group can be further exploited to construct fused heterocyclic ring systems. By choosing appropriate reaction partners, the methyl group can serve as a building block for annulation reactions, leading to polycyclic aromatic systems containing the isoquinoline core. For instance, condensation of a methylisoquinoline with a suitable dicarbonyl compound or its equivalent can initiate a sequence of reactions culminating in the formation of a new ring fused to the isoquinoline nucleus.
Drawing parallels from the broader chemistry of methylisoquinolines, a reaction with N-bromosuccinimide (NBS) can be used to brominate the methyl group, creating a more reactive bromomethyl intermediate. thieme-connect.de This intermediate is a versatile precursor for forming fused rings. For example, it can be converted to the corresponding acetonitrile, which possesses a sufficiently acidic methylene (B1212753) group to undergo further condensation and cyclization reactions. thieme-connect.de
Another strategy involves the condensation of the methyl group with reagents like diethyl oxalate. This would form a pyruvic acid derivative which can then be cyclized to form a fused pyridone ring.
| Starting Material | Reagent(s) | Intermediate | Fused Ring System |
| This compound | 1. NBS, AIBN2. NaCN | 7-Fluoro-6-(cyanomethyl)isoquinoline | Fused Pyridine Derivatives |
| This compound | Diethyl oxalate, KOEt | Diethyl (7-fluoro-6-isoquinolinyl)pyruvate | Fused Pyridinone Derivatives |
This table outlines plausible synthetic pathways for forming fused rings based on established isoquinoline chemistry. thieme-connect.de
Intramolecular Cyclization and Ring Expansion Reactions
The this compound scaffold can be elaborated with appropriate functional groups to enable intramolecular cyclization reactions, leading to novel tricyclic and tetracyclic systems. nih.gov The specific nature of these transformations is highly dependent on the nature and positioning of the reacting functionalities. For instance, if a side chain bearing an electrophilic center is introduced at a suitable position, it could potentially react with the nitrogen of the isoquinoline ring or another nucleophilic site on the molecule in an intramolecular fashion.
While specific examples of intramolecular cyclization starting directly from this compound are not extensively documented, the principles of heterocyclic chemistry suggest several possibilities. For example, a side chain appended to the nitrogen atom could undergo a cyclization onto the benzene ring, a common strategy in the synthesis of more complex alkaloids.
Ring expansion reactions, which transform a six-membered ring into a larger ring, are valuable synthetic tools for accessing medium-sized ring systems. tminehan.commdpi.com For an isoquinoline derivative like this compound, a ring expansion could conceptually involve the nitrogen-containing ring or the benzene ring. Such transformations often proceed through specific intermediates like diazomethane (B1218177) derivatives or via rearrangements such as the Beckmann or Schmidt rearrangements of suitably functionalized precursors. mdpi.com A hypothetical ring expansion could lead to the formation of a benzazepine derivative, a seven-membered heterocyclic ring system.
| Reaction Type | Conceptual Precursor | Potential Product |
| Intramolecular Cyclization | This compound derivative with an N-alkyl halide side chain | Fused tricyclic system |
| Ring Expansion | A ketone derivative of tetrahydro-7-fluoro-6-methylisoquinoline via Schmidt reaction | Benzazepine derivative |
This table presents conceptual transformations for intramolecular cyclization and ring expansion based on general principles of heterocyclic synthesis. nih.govmdpi.com
Computational and Theoretical Chemistry Insights into 7 Fluoro 6 Methylisoquinoline
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of heterocyclic compounds, including the isoquinoline (B145761) scaffold. rsc.orgacs.org By calculating the electronic structure and energy of molecules, DFT allows chemists to map out the entire energy landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The primary application of DFT in this context is the calculation of activation barriers (the energy required to reach the transition state) and reaction energies (the energy difference between products and reactants). rsc.org This data helps determine the feasibility of a proposed reaction pathway and can explain why a particular reaction occurs under specific conditions. For instance, in multi-step syntheses, DFT can pinpoint the rate-determining step by identifying the highest activation energy barrier in the sequence.
Mechanistic investigations using DFT can also shed light on the role of catalysts, solvents, and substituent effects. nih.gov For example, calculations can model how a transition metal catalyst activates a C-H bond for functionalization or how different solvents stabilize or destabilize intermediates and transition states. rsc.orgnih.gov For photochemical reactions involving isoquinolines, time-dependent DFT (TD-DFT) can be employed to study the properties of electronic excited states and understand the pathways of photo-induced transformations. rsc.org
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table represents conceptual data derived from typical DFT calculations to illustrate their application in reaction mechanism studies.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Starting Materials (e.g., Isoquinoline precursor + Reagent) | 0.0 | N/A |
| Intermediate 1 | A transient species formed during the reaction | -5.2 | Formation of a new bond |
| Transition State 1 | Energy maximum connecting reactants and Intermediate 1 | +18.5 | Partially formed/broken bonds |
| Intermediate 2 | A second transient species | -2.1 | Rearranged molecular structure |
| Transition State 2 | Energy maximum connecting Intermediate 2 and Products | +22.3 (Rate-Determining) | Significant bond rearrangement |
| Products | Final desired molecule(s) | -15.8 | Stable final geometry |
Theoretical Prediction and Rationalization of Regioselectivity in Synthesis
The synthesis of substituted isoquinolines like 7-Fluoro-6-methylisoquinoline often involves reactions that could potentially yield multiple isomers. Regioselectivity—the preference for bond formation at one position over another—is a critical aspect of synthetic chemistry. Theoretical calculations, particularly DFT, provide a framework for predicting and rationalizing this selectivity. rsc.org
The regioselectivity of electrophilic or nucleophilic aromatic substitution reactions is governed by the electronic properties of the isoquinoline ring. DFT can be used to calculate and visualize various electronic descriptors that predict the most reactive sites:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates the most likely sites for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to the most likely sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby guiding the approach of reagents.
Fukui Indices: These indices quantify the change in electron density at a specific atom upon the addition or removal of an electron, providing a numerical measure of its reactivity toward nucleophilic or electrophilic attack.
By analyzing these properties for a given isoquinoline precursor, chemists can predict which position on the ring is most susceptible to a particular reaction. For example, in the synthesis of this compound, calculations can explain why functionalization occurs specifically at positions 6 and 7. The results of these calculations can guide the choice of reagents and reaction conditions to favor the desired isomer. whiterose.ac.ukresearchgate.net
Table 2: Conceptual Regioselectivity Analysis for an Isoquinoline Derivative This table illustrates how theoretical data can be used to predict the outcome of an electrophilic substitution reaction.
| Position on Isoquinoline Ring | Calculated Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity | Experimental Outcome |
| C1 | 0.08 | Low | Minor Product |
| C3 | 0.05 | Very Low | Not Observed |
| C4 | 0.12 | Moderate | Side Product |
| C5 | 0.15 | High | Major Product |
| C6 | 0.11 | Moderate | Observed |
| C7 | 0.14 | High | Observed |
| C8 | 0.10 | Low | Minor Product |
Electronic Structure Analysis of Fluorine’s Influence on Molecular Interactions
The introduction of a fluorine atom into a molecule like isoquinoline has profound effects on its electronic structure, which in turn modulates its physical properties and molecular interactions. Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the carbon atom to which it is attached.
This strong inductive effect (-I effect) creates a highly polarized C-F bond and alters the electron distribution across the entire aromatic system of this compound. An electronic structure analysis using computational methods can quantify these changes:
Partial Atomic Charges: Calculations can assign partial charges to each atom, revealing that the fluorine atom bears a significant negative charge while the attached carbon (C7) becomes more positive. This polarization influences the entire molecule's dipole moment.
Hydrogen Bonding: While the fluorine atom in a C-F bond is a poor hydrogen bond acceptor, its presence can electronically modulate the hydrogen bonding ability of other nearby atoms, such as the isoquinoline nitrogen. acs.org The electron-withdrawing nature of fluorine decreases the basicity of the nitrogen atom, making it a weaker hydrogen bond acceptor compared to its non-fluorinated counterpart.
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. This is a key reason for incorporating fluorine into drug candidates, as it can block sites of oxidative metabolism and improve the compound's bioavailability.
These electronic modifications are critical for the molecule's function in a biological context. The altered electrostatic potential can change how the molecule binds to a receptor or enzyme active site, potentially enhancing potency or selectivity. acs.org
Table 3: Comparison of Calculated Electronic Properties This table conceptually compares the electronic properties of a model methylisoquinoline with its 7-fluoro derivative, based on principles from computational studies.
| Property | 6-Methylisoquinoline (B1300163) (Model) | This compound (Model) | Implication of Fluorination |
| Partial Charge on Nitrogen | -0.25 e | -0.21 e | Reduced basicity and H-bond acceptor strength |
| Partial Charge on Fluorine | N/A | -0.38 e | Strong local negative potential |
| Partial Charge on C7 | -0.05 e | +0.20 e | Site becomes more electrophilic |
| Molecular Dipole Moment | 1.8 D | 2.9 D | Increased polarity, altered solubility |
| HOMO-LUMO Gap | 4.5 eV | 4.7 eV | Increased kinetic stability |
Biological and Medicinal Chemistry Research Applications
Neuropharmacological Investigations
The unique structure of the isoquinoline (B145761) ring system has made it a privileged scaffold in the design of agents targeting the central nervous system. Researchers have modified this core to create a multitude of derivatives with diverse pharmacological profiles, including applications in neurodegenerative diseases, neuroprotection, and the treatment of addiction, pain, and mood disorders.
Neurodegenerative diseases like Alzheimer's are often characterized by the misfolding and aggregation of proteins, such as tau. The isoquinoline framework has been instrumental in the development of molecules capable of interacting with these pathological protein aggregates.
Isoquinoline derivatives have been identified as potent inhibitors of tau aggregation and fibrillization, a key pathological hallmark of Alzheimer's disease. Research has demonstrated that specific structural features on the isoquinoline core are crucial for high-affinity binding to paired helical filaments (PHF-tau).
One study identified a 4-piperazine isoquinoline compound as a hit in a high-content screen for inhibitors of nascent tau prion formation, with an initial half-maximal effective concentration (EC₅₀) of 390 nM. Subsequent optimization led to analogs with significantly improved potency. Another investigation found that an isoquinoline compound isolated from the fungus Aspergillus nidulans, named ANTC-15, can inhibit tau filaments induced by arachidonic acid and also disassemble preformed fibrils. This highlights the potential of isoquinoline-based compounds to interfere with the pathological cascade of tau aggregation. Furthermore, derivatives such as pyridine (B92270) isoquinoline amines have been developed and show high sensitivity and specificity for binding to PHF-tau.
The following is an interactive data table. To explore the data, you can sort the table by clicking on the column headers.| Isoquinoline Derivative Class | Key Finding | Reference |
|---|---|---|
| 4-Piperazine Isoquinoline | Identified as an inhibitor of nascent tau prion formation (EC₅₀ = 390 nM for initial hit). | |
| ANTC-15 (from Aspergillus nidulans) | Inhibits and disassembles arachidonic acid-induced tau fibrils. | |
| Pyridine Isoquinoline Amine ([18F]MK-6240) | Demonstrates high sensitivity and specificity for binding to PHF-tau. | |
| 6-iodo-3-(1H-pyrrolo[2,3-c]pyridine-1-yl)isoquinoline (IPPI) | Shows high binding affinity for tau aggregates (Ki = 0.75 nM). |
The ability of isoquinoline derivatives to bind selectively to tau aggregates has made them excellent candidates for the development of Positron Emission Tomography (PET) tracers. These imaging agents allow for the in-vivo visualization and quantification of tau pathology in the brains of patients with neurodegenerative diseases.
A novel isoquinoline derivative, [18F]JNJ-64326067, was identified as having high affinity and selectivity for tau aggregates from human Alzheimer's disease brain tissue and has been evaluated in clinical studies. Similarly, the pyridine isoquinoline amine derivative [18F]MK-6240 has shown favorable kinetics with rapid brain uptake and washout, leading to high-quality images of tau deposits. The development of such tracers is a critical step toward early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-tau therapies. Research has also focused on radioiodinated isoquinolines, such as [125I]IPPI, for autoradiography studies of post-mortem human brain tissue, which helps in the preclinical evaluation of new tau imaging agents.
The role of isoquinoline derivatives in Parkinson's disease is complex, with some endogenous compounds implicated as neurotoxins and others demonstrating neuroprotective properties. Research has focused on synthesizing new derivatives that enhance the protective effects while minimizing toxicity.
Tetrahydroisoquinolines (TIQs) have been extensively studied due to their structural similarity to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While some TIQs are considered potential endogenous neurotoxins, others, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have been shown to prevent behavioral abnormalities induced by toxins in animal models of Parkinson's disease. This suggests that specific substitutions on the isoquinoline core can dramatically alter its biological effect from neurotoxic to neuroprotective.
A patent for fluorinated derivatives of endogenous isoquinolines claims their utility as general neuroprotectants with significant anti-Parkinsonian characteristics. This line of research is particularly relevant to 7-Fluoro-6-methylisoquinoline, suggesting that the introduction of a fluorine atom could be a key strategy for developing neuroprotective agents. Studies on isoquinolinone derivatives have also shown neuroprotective effects in in-vitro models of cerebral ischemia, acting via inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).
The isoquinoline scaffold is famously present in opium alkaloids like morphine and codeine, which are potent analgesics. Beyond this well-known class, research into simpler synthetic isoquinolines has revealed potential applications in treating both pain and addiction.
Studies have shown that some tetrahydroisoquinoline derivatives possess antiaddictive properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown potential as a drug for combating substance abuse by attenuating craving and preventing the reinstatement of cocaine self-administration in animal models. A patent covering new fluorinated derivatives of endogenous isoquinolines explicitly states their potential use in treating addiction to substances like alcohol, cocaine, and heroin. The mechanism is thought to involve the modulation of dopaminergic pathways in the brain's reward system.
In the area of analgesia, various isoquinoline alkaloids have demonstrated anti-inflammatory and pain-relieving effects. Synthetic isoquinoline derivatives have also been evaluated, with some showing significant analgesic activity in animal models, suggesting that new, non-opioid analgesics could be developed from this chemical class.
Research into the neuropharmacological profile of isoquinoline derivatives has extended to their potential use as anticonvulsants and mood stabilizers. A European patent application describes a series of new fluorinated endogenous isoquinoline-mimicking compounds that are claimed to act as general mood stabilizers and possess antiepileptic (anticonvulsant) properties.
Studies on natural isoquinoline alkaloids, such as berberine, have shown anticonvulsant activity in various animal models of seizures, including those induced by maximal electroshock (MES) and chemical convulsants like kainic acid. Synthetic efforts have also yielded novel 3,4-dihydroisoquinoline (B110456) derivatives with significant anticonvulsant activity in MES tests. These findings suggest that the isoquinoline scaffold is a promising starting point for the development of new treatments for epilepsy. In relation to mood disorders, a novel compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), was found to have an antidepressant-like effect in a mouse model of stress-induced depression, indicating the potential for fluorinated isoquinolines to modulate mood.
The following is an interactive data table. To explore the data, you can sort the table by clicking on the column headers.| Application | Isoquinoline Derivative Class | Reported Activity | Reference |
|---|---|---|---|
| Anti-Parkinsonian | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotective against toxin-induced parkinsonism in animal models. | |
| Antiaddictive | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Inhibited reinstatement of cocaine self-administration in rats. | |
| Antiaddictive | Fluorinated Isoquinoline Derivatives (Patent) | Claimed for use in treating alcohol, cocaine, and heroin addiction. | |
| Analgesic | Synthetic Isoquinoline Derivatives | Showed significant analgesic and anti-inflammatory activity in vivo. | |
| Anticonvulsant | Berberine (Natural Alkaloid) | Effective against maximal electroshock and kainic acid-induced seizures. | |
| Anticonvulsant | 3,4-Dihydroisoquinoline Derivatives | Showed significant activity in maximal electroshock (MES) tests. | |
| Mood Stabilizing | Fluorinated Isoquinoline Derivatives (Patent) | Claimed to act as general mood stabilizers and have antiepileptic character. | |
| Antidepressant-like | 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) | Abolished depressive-like behavior in a mouse model of chronic stress. |
Research in Neurodegenerative Diseases
Antimicrobial Research
The isoquinoline core is a recognized pharmacophore in the design of antimicrobial agents. beilstein-journals.org Derivatives of this structure have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Studies
The antibacterial potential of the isoquinoline scaffold is well-documented. nih.gov Although studies focusing specifically on this compound are limited, research on related fluoroquinolone and isoquinoline derivatives provides insight into the antibacterial applications of this structural class. Quinolones, a related class of compounds, function by targeting bacterial gyrase and topoisomerase IV, leading to DNA damage and bacterial cell death. nih.gov Modifications on the C-7 position of the quinolone core have been shown to produce compounds with good in vitro activity, sometimes exceeding that of the parent compound. nih.gov
For instance, studies on 3-phenylisoquinoline (B1583570) derivatives have shown activity against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains. nih.gov The antibacterial potency of these derivatives was found to increase with the lipophilicity of the substituent at the 3'-position. nih.gov Furthermore, novel thiazole-quinolinium derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These compounds are believed to act by inhibiting the bacterial cell division protein FtsZ. rsc.org
Table 1: Antibacterial Activity of Selected Quinolone and Coumarin Derivatives
| Compound/Derivative | Target Bacteria | MIC/MBC (μg/mL) | Reference |
|---|---|---|---|
| Quinolone Derivatives 2, 3, 4 | Gram-positive & Gram-negative | MIC: ≤ 0.860 | nih.gov |
| Quinolone Derivatives 5-11 | Escherichia coli & Staphylococcus aureus | MIC: 120 - 515 | nih.gov |
| Amide Derivative of Ciprofloxacin (2a) | Gram-positive & Gram-negative | MIC: 0.35 - 0.42 | ekb.eg |
| 3-(4-bromophenylcynnamoyl)-4-hydroxycoumarin (Compound 5) | B. subtilis | MIC: 0.0010, MBC: 0.0039 | srce.hr |
| 3-(4-chlorophenylcynnamoyl)-4-hydroxycoumarin (Compound 6) | S. aureus | MIC: 0.0019, MBC: 0.0156 | srce.hr |
| 3-(4-chlorophenylcynnamoyl)-4-hydroxycoumarin (Compound 6) | B. subtilis | MIC: 0.0010, MBC: 0.0039 | srce.hr |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Antifungal Activity Evaluations
The isoquinoline framework is also a component of various compounds evaluated for antifungal properties. smolecule.com Derivatives have been screened for their activity against fungal strains such as Aspergillus niger and Candida albicans. nih.gov In one study, isoquinoline systems with 4-methoxy phenyl substitutions at the C-3 and C-4 positions demonstrated significant antifungal activity against both of these strains, with a Minimum Inhibitory Concentration (MIC) value of 4 μM. nih.gov
Additionally, research into azaarene-equipped CF3-tertiary alcohols has yielded compounds with promising fungicidal activities. nih.govacs.org One such compound, 3al, showed 91.65% fungicidal activity against Rhizoctonia solani, with an EC50 value of 0.18 mg/mL. acs.org Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases have also been investigated and found to have excellent activity against the fungus Candida albicans, although they were inactive against tested bacteria. researchgate.net
Anticancer Research and Therapeutic Development
Isoquinoline derivatives are a significant class of compounds in anticancer research, known for their potential to inhibit cancer cell proliferation and interfere with oncogenic pathways. nih.gov
In Vitro Cytotoxicity and Apoptosis Induction Studies
Numerous studies have demonstrated the cytotoxic effects of isoquinoline derivatives against various human cancer cell lines. For example, certain naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives showed inhibitory activity against MCF-7 breast cancer cells with IC50 values of 16.1 μM and 19.8 μM, respectively. nih.gov Similarly, related isoquinoline compounds have shown effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values in the low micromolar range.
Further research on newly synthesized 6-Chloro-7-arylamino-5,8-isoquinolinediones revealed potent activities against HCT-15 (colon) and SK-MEL-2 (melanoma) cell lines. nih.gov A series of IsoCombretaQuinolines (IsoCoQuines), which are designed to inhibit tubulin assembly, displayed potent cytotoxic activity, with IC50 values often below 10 nM against a panel of human cancer cell lines, including U87 human glioblastoma. core.ac.uk One study on aminopyrimidoisoquinolinequinones found that a specific compound (6b) induced cell cycle arrest at the G2/M phase and promoted apoptosis, with IC50 values of 6.67 μM against MCF-7 and 4.44 μM against HeLa cells. researchgate.net
Table 2: In Vitro Cytotoxicity of Selected Isoquinoline Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Naphthalenyl sulfonyl isoquinoline | MCF-7 (Breast) | 16.1 μM | nih.gov |
| Thiophenyl sulfonyl isoquinoline | MCF-7 (Breast) | 19.8 μM | nih.gov |
| IsoCoQuine 2a | U87 (Glioblastoma) | 21 nM | core.ac.uk |
| Aminopyrimidoisoquinolinequinone (6b) | MCF-7 (Breast) | 6.67 μM | researchgate.net |
| Aminopyrimidoisoquinolinequinone (6b) | HeLa (Cervical) | 4.44 μM | researchgate.net |
| Aminopyrimidoisoquinolinequinone (6b) | DU-145 (Prostate) | 12.38 μM | researchgate.net |
| Aminopyrimidoisoquinolinequinone (6b) | HepG2 (Liver) | 9.97 μM | researchgate.net |
IC50: The half maximal inhibitory concentration.
Modulation of Oncogenic Pathways
Beyond direct cytotoxicity, isoquinoline derivatives are being investigated for their ability to modulate specific signaling pathways that are crucial for cancer progression. One area of focus is the inhibition of protein kinases and other enzymes involved in oncogenesis.
For example, isoquinoline-5-sulfonamide (B1244767) derivatives have been designed as inhibitors of Protein Kinase B (PKB/Akt), a key component of the PI3K/Akt/mTOR pathway which is frequently dysregulated in cancer. researchgate.net Another target is Protein Arginine Methyltransferase 3 (PRMT3), which has been implicated in ribosome maturation and various diseases. nih.gov A 7-fluoro substituted isoquinoline analog (compound 36) showed potent inhibition of PRMT3 with an IC50 value of approximately 10-36 nM. nih.gov
Furthermore, isoquinoline derivatives have been developed as inhibitors of the PKR-like endoplasmic reticulum kinase (PERK). google.com PERK is a critical component of the unfolded protein response (UPR), a pathway that is often activated in the stressful tumor microenvironment and contributes to tumor cell survival. google.com The translocator protein (TSPO) is another target of interest, particularly in glioma. explorationpub.com Combining TSPO ligands like PK11195 (an isoquinoline carboxamide) with standard chemotherapies has shown potential for enhanced anti-glioma activity. explorationpub.com
Anti-inflammatory and Immunomodulatory Activity
The isoquinoline scaffold is also associated with anti-inflammatory and immunomodulatory effects. nih.gov Research has shown that 7-fluoro and 6-chloro isoquinoline derivatives can exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) in vitro, with inhibition rates between 50-60%. nih.gov The immune response is often mediated by signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which controls the transcription of pro-inflammatory cytokines. mdpi.com
The nuclear receptor NR2F6 has been identified as a key regulator of immune system activation by repressing the expression of pro-inflammatory cytokines like IL-2, TNFα, and IL-17. google.com Modulation of NR2F6 by specific compounds represents a novel therapeutic strategy for regulating immunity in diseases such as cancer and autoimmune disorders. google.com Studies on other related heterocyclic compounds, such as a novel styryl quinolinium derivative, have demonstrated anti-inflammatory activity by reducing the expression of Interleukin-1β (IL-1β) in both submucosal plexus (SM) and myenteric plexus (MP) neurons. mdpi.com Peptides derived from natural sources have also been shown to decrease concentrations of TNF-α and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammatory models. mdpi.com
Inhibition of Inflammatory Mediators (e.g., TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the inflammatory response. nih.govnih.gov Its overproduction is implicated in a range of chronic inflammatory diseases. nih.gov Research into isoquinoline derivatives has identified their potential as anti-inflammatory agents. Specifically, a study investigating bicyclic isoquinoline adducts revealed that 7-fluoro isoquinoline derivatives demonstrated notable anti-inflammatory effects by inhibiting TNF-α. In in-vitro assays, these derivatives achieved 50–60% inhibition of TNF-α, highlighting the potential of this fluorinated scaffold in the development of new anti-inflammatory therapies. scispace.com
Phosphodiesterase Inhibition (e.g., PDE4B)
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. diva-portal.orgnih.gov The PDE4 enzyme family, and specifically the PDE4B subtype, is a key target in inflammatory diseases because it is predominantly expressed in immune cells. nih.govmdpi.comfrontiersin.org Inhibition of PDE4B leads to increased cAMP levels, which in turn suppresses inflammatory responses. nih.govmdpi.com In a significant finding, bicyclic isoquinoline derivatives featuring a 7-fluoro substitution were shown to possess significant inhibitory activity against the PDE4B enzyme. scispace.com This discovery positions the 7-fluoro-isoquinoline framework as a valuable starting point for designing selective PDE4B inhibitors for treating inflammatory conditions. scispace.com
Receptor and Enzyme Interaction Profiling
Understanding how a compound interacts with specific enzymes and receptors is fundamental to drug discovery. For this compound, this profiling has revealed specific, nuanced interactions.
Binding Affinity and Selectivity Studies
The interaction of fluorinated isoquinoline derivatives has been explored in the context of Protein Arginine Methyltransferase 3 (PRMT3), an enzyme implicated in various diseases. nih.gov A comprehensive structure-activity relationship (SAR) study designed allosteric inhibitors of PRMT3, including an analog containing a 7-fluoro-isoquinoline moiety. nih.govsigmaaldrich.com
In this research, the 7-fluoro substituted analog (compound 36 ) was compared with other substituted isoquinolines to determine how different groups at the 7-position affected binding affinity and inhibitory potency. The results showed that the small fluoro group at the 7-position resulted in an inhibitor with similar potency to the parent compound. In contrast, substituting with a slightly larger methyl group at the same position (compound 37 ) led to a two-fold decrease in potency. nih.govsigmaaldrich.com This indicates that the size of the substituent at this position is a critical factor for maintaining high-affinity binding to the allosteric site of PRMT3. nih.gov
Table 1: Inhibitory Potency of Substituted Isoquinoline Analogs against PRMT3 IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.
| Compound ID | Substitution on Isoquinoline Ring | PRMT3 IC₅₀ (nM) | Relative Potency |
| 4 | Unsubstituted (Parent Compound) | 21 ± 1 | - |
| 36 | 7-Fluoro | 22 ± 1 | Similar to parent |
| 37 | 7-Methyl | 36 ± 2 | ~2-fold less potent |
Data sourced from studies on allosteric inhibitors of PRMT3. nih.govsigmaaldrich.com
Adenosine Receptor Modulation
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors that modulate numerous physiological processes and are significant targets for therapeutic intervention in inflammatory, cardiovascular, and neurological diseases. nih.govacs.org While various isoquinoline derivatives have been investigated for their ability to modulate adenosine receptors, often as allosteric modulators, there is no specific research in the reviewed literature directly linking this compound to this activity. nih.govacs.org Studies have shown that other classes of isoquinolines, such as 3-(2-pyridinyl)isoquinoline derivatives, can act as allosteric enhancers at the A₃ adenosine receptor. acs.org However, a direct modulatory role for the this compound structure itself has not been established in available research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are crucial for optimizing lead compounds into effective drugs. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.
Impact of Fluorine Substitution on Biological Activity and Pharmacological Profiles
The substitution of hydrogen with a fluorine atom can profoundly alter a molecule's properties, including its metabolic stability, binding affinity, and polarity. nih.gov Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets and can block sites susceptible to metabolic oxidation. nih.gov
In the context of the 7-fluoro-isoquinoline scaffold, SAR studies have provided specific insights. Research on PRMT3 inhibitors revealed that the introduction of a small fluorine atom at the 7-position was well-tolerated, resulting in a compound with potency nearly identical to the unsubstituted parent compound. nih.gov However, the study also surprisingly noted that this substitution did not lead to an expected increase in potency. nih.gov This finding is significant, as it suggests that for this particular target (PRMT3), while the space at the 7-position can accommodate a small electrophilic atom, simply increasing electronegativity does not automatically enhance binding affinity. It underscores that the effects of fluorination are highly dependent on the specific topology and electrostatic environment of the target's binding pocket. nih.gov
Catalytic and Materials Science Research Potential
Development as Chiral Ligands in Asymmetric Synthesis
Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, heavily relies on the use of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. Isoquinoline (B145761) derivatives are recognized as privileged scaffolds in this context, with certain axially chiral biisoquinolines serving as effective ligands in a variety of asymmetric transformations. bldpharm.combldpharm.com The development of new chiral ligands is a continuous pursuit aimed at improving the efficiency and selectivity of catalytic asymmetric reactions.
The general utility of the isoquinoline structure in forming such ligands suggests that 7-Fluoro-6-methylisoquinoline could, in principle, be developed into a chiral ligand. bldpharm.com The fluorine and methyl groups could influence the electronic and steric properties of a potential ligand, thereby affecting the enantioselectivity of the catalyzed reaction. However, based on a review of available scientific literature, there are currently no specific studies detailing the synthesis or application of this compound as a chiral ligand in asymmetric catalysis. The compound is categorized by some chemical suppliers under the general class of "Ligands," indicating its potential for such applications, but specific research findings are not publicly documented.
The broader class of 1,1′-biisoquinolines, which possess a chiral axis, has been investigated for creating optically active complexes with high chiral recognition. This highlights the foundational potential of the isoquinoline scaffold in ligand design.
Table 1: Examples of Isoquinoline-Based Chiral Ligands in Asymmetric Synthesis (Note: This table presents examples from the broader class of isoquinoline ligands to illustrate their potential, as specific data for this compound is not available).
| Ligand Name (Example) | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |
| QUINAP | Rhodium | Asymmetric Hydrogenation | Up to 99% | bldpharm.com |
| 1,1′-Biisoquinoline | Palladium | Chiral Recognition | High | |
| IVN | Iridium | Asymmetric Hydrogenation | Not specified | bldpharm.com |
Application in Organic Electroluminescent Devices (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology built upon organic semiconductor materials. The performance of an OLED, including its efficiency, color purity, and operational lifetime, is highly dependent on the molecular structure of the materials used in its emissive and charge-transport layers. Fluorinated aromatic and heterocyclic compounds are of particular interest in OLED research. The incorporation of fluorine can enhance thermal and metabolic stability, and crucially, modulate the frontier molecular orbital (HOMO/LUMO) energy levels, which can lead to improved charge injection/transport and higher device efficiencies.
Fluorinated isoquinolines are recognized for their light-emitting properties and are considered essential components in materials science for electronic devices. Research has shown that iridium complexes containing fluorinated phenylisoquinoline ligands can act as highly efficient phosphorescent emitters in OLEDs, leading to devices with high external quantum efficiencies. For instance, certain iridium complexes based on an isoquinoline framework have been demonstrated as outstanding emissive dopants for red OLEDs. The introduction of fluorine-containing groups, such as trifluoromethyl, into the isoquinoline structure has been reported to improve device efficiency by 15-20% compared to their non-fluorinated counterparts.
While this compound is listed by chemical suppliers as a potential OLED material, specific research detailing its performance as a host or emitter in an OLED device has not been found in the reviewed literature. The potential application is inferred from the positive impact of fluorination on related isoquinoline systems.
Table 2: Performance Data for an Exemplary OLED Device Using a Fluorinated Isoquinoline Complex (Note: Data is for an orange-red phosphorescent OLED based on a fluorinated phenylisoquinoline-iridium complex, illustrating the potential of this material class).
| Parameter | Value |
| Emitter Complex | Ir(III) complex with fluorinated phenylisoquinoline ligand |
| Emission Color | Orange-Red |
| External Quantum Efficiency (EQE) | > 6.5% |
| Luminance Efficiency | 2.2 lm/W |
| Host Material | 4,4′-dicarbozolyl-1,1′-biphenyl (CBP) |
| Device Structure | Multilayer, vapor-deposited |
| Data sourced from studies on related fluorinated isoquinoline complexes. |
Advanced Catalysis Research
Advanced catalysis research often focuses on the development of new, efficient, and selective chemical transformations. A significant area of this research involves transition-metal-catalyzed reactions, such as C-H activation, which allow for the direct functionalization of simple starting materials into complex molecules. Isoquinoline and its derivatives are frequently the subjects of such research, both as synthetic targets and as components of catalytic systems.
The synthesis of fluorinated isoquinolines, including structures related to this compound, is an active field of investigation that employs advanced catalytic methods. For example, ruthenium and rhodium catalysts are used for the C-H activation and annulation of aryl precursors with alkynes or other coupling partners to construct the isoquinoline core. These studies advance the field of catalysis by providing novel routes to valuable heterocyclic compounds.
While extensive research exists on the catalytic synthesis of the fluorinated isoquinoline scaffold, there is a lack of specific published studies where this compound itself is used as a catalyst or as a non-chiral ligand in a catalytic reaction for other applications. The compound's classification under "Catalysts and Ligands" by suppliers suggests its potential utility, but documented applications in advanced catalysis research are not available in the searched literature. Research on related quinoline (B57606) derivatives, for instance, has explored their heterogeneous hydrogenation using cobalt catalysts, demonstrating the engagement of this class of heterocycles in catalytic transformations.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-Fluoro-6-methylisoquinoline in solution. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, researchers can map the connectivity of atoms and confirm the substitution pattern on the isoquinoline (B145761) core.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons would appear as a singlet, while the aromatic protons on the heterocyclic and benzene (B151609) rings would present as doublets or multiplets, with their chemical shifts and coupling constants influenced by adjacent protons and the fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the this compound structure, including the methyl carbon and the ten carbons of the isoquinoline ring, would produce a distinct signal. The key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine couplings (J-coupling), which appear as doublets for carbons near the fluorine atom. The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) is highly characteristic and provides definitive evidence for the position of the fluorine substituent. rsc.org For instance, the carbon directly bonded to the fluorine (C-7) would exhibit a large one-bond coupling constant (¹JCF). rsc.org
¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for this compound would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.
While specific spectral data for this compound is not extensively published, analysis of related fluorinated isoquinolines provides expected values. rsc.orgwhiterose.ac.uk The combination of these NMR techniques allows for the complete and unambiguous assignment of the molecule's structure. unl.edu
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |
|---|---|---|
| Aromatic Protons (H1, H3, H4, H5, H8) | 7.0 - 9.0 | Doublets, Triplets, or Multiplets (d, t, m) |
| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) |
| Aromatic Carbons (C1-C10) | 110 - 160 | Singlets or Doublets (due to C-F coupling) |
| Methyl Carbon (-CH₃) | ~20 | Singlet (s) |
| Fluorine (F-7) | -110 to -140 | Singlet or Multiplet (if coupled to protons) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of a synthesized compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the compound's exact molecular formula. The theoretical exact mass of the protonated molecular ion [M+H]⁺ for this compound (C₁₀H₈FN) is calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass confirms the elemental composition and, by extension, the successful synthesis of the target molecule. For example, the related compound 4-fluoro-3-methylisoquinoline (C₁₀H₉FN) has a calculated [M+H]⁺ of 162.0719, with experimental findings closely matching this value. rsc.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈FN | fluorochem.co.uk |
| Molecular Weight | 161.18 g/mol | fluorochem.co.uk |
| Theoretical Exact Mass ([M]⁺) | 161.0641 | Calculated |
| Theoretical Exact Mass ([M+H]⁺) | 162.0719 | Calculated |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis provides a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org
For this compound, a single-crystal X-ray structure would provide incontrovertible proof of its atomic connectivity, confirming the positions of the fluorine and methyl groups on the isoquinoline framework. It would also reveal details about bond lengths, bond angles, and the planarity of the fused ring system.
While this compound itself is an achiral molecule, X-ray crystallography is the gold standard for determining the absolute configuration of chiral compounds. nih.gov If this molecule were used as a scaffold to synthesize chiral derivatives, this technique would be indispensable for unambiguously assigning the stereochemistry of any newly created chiral centers. The process requires growing a suitable crystal, which can often be the most challenging step in the analysis. wikipedia.orgnih.gov Currently, no public crystallographic data is available for this compound.
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatographic methods are fundamental for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of product purity. acs.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separation of components allows for a quick visualization of reactants, products, and byproducts.
Flash Column Chromatography: Following a synthesis, flash column chromatography is the standard technique for purifying the crude product. The material is loaded onto a column packed with silica gel and eluted with a solvent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297). rsc.orgwhiterose.ac.uk This process separates this compound from unreacted starting materials and impurities, yielding the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. The sample is analyzed on an analytical column, and the detector response is used to quantify the purity, typically expressed as a percentage.
Chiral HPLC: In cases where chiral derivatives of this compound are synthesized, chiral HPLC is employed to separate and quantify the enantiomers. This is crucial for determining the enantiomeric excess (ee) of the product, which measures the degree to which one enantiomer is present in greater amounts than the other. The use of a chiral stationary phase in the HPLC column enables the separation of the enantiomeric pair. rsc.org
Q & A
Q. What are the established synthetic routes for 7-fluoro-6-methylisoquinoline, and how can purity be optimized?
The synthesis of this compound typically involves halogenation and methylation of isoquinoline precursors. A common approach is the Friedel-Crafts alkylation followed by fluorination using agents like Selectfluor™. To optimize purity, researchers should employ HPLC (High-Performance Liquid Chromatography) for intermediate analysis and recrystallization with solvents such as ethyl acetate/hexane mixtures. Purity validation via -NMR and -NMR is critical to confirm the absence of regioisomers or residual solvents .
Q. How should researchers validate the structural identity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- -NMR to confirm methyl and fluorine substituent positions (e.g., deshielded protons near fluorine).
- -NMR to detect carbon-fluorine coupling.
- High-resolution mass spectrometry (HRMS) to verify the molecular formula () .
Cross-referencing with literature data from PubChem or Beilstein databases is essential, though caution is advised when using unverified sources .
Q. What stability considerations are critical for handling this compound in experiments?
The compound’s stability depends on storage conditions. It is prone to hydrolysis under acidic or basic conditions due to the fluorine substituent’s electron-withdrawing effects. Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Regular stability testing via TLC or GC-MS is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize assays using positive controls (e.g., known kinase inhibitors for kinase studies).
- Replicate experiments across multiple cell lines or in vitro systems.
- Perform batch-to-batch impurity profiling via LC-MS to rule out confounding effects from synthetic byproducts .
Q. What strategies are effective for designing SAR (Structure-Activity Relationship) studies on this compound analogs?
SAR studies require systematic substitution at key positions:
- Replace the methyl group with bulkier alkyl chains to assess steric effects.
- Introduce electron-donating/withdrawing groups at the 6-position to modulate electronic properties.
- Use computational tools (e.g., DFT calculations) to predict binding affinities before synthesis. Validate predictions with in vitro assays and crystallographic data if available .
Q. How should researchers address discrepancies between computational predictions and experimental results for fluorinated isoquinolines?
Discrepancies may stem from solvent effects, conformational flexibility, or incomplete basis sets in simulations. Mitigation strategies include:
Q. What methodologies are recommended for analyzing metabolic pathways of this compound in pharmacokinetic studies?
Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Isotopic labeling (e.g., at the methyl group) can track metabolic fate. Cross-validate findings with microsomal assays (e.g., human liver microsomes) and in vivo rodent models .
Methodological Guidance
Q. How can researchers ensure reproducibility in synthetic protocols for fluorinated heterocycles?
Q. What statistical approaches are suitable for interpreting dose-response data in toxicity studies?
- Use nonlinear regression (e.g., Hill equation) to calculate IC values.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Data Presentation and Ethics
Q. How should conflicting data be reported in manuscripts to maintain academic integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
